Cas no 299951-47-6 (ethyl 3-5-(ethoxycarbonyl)furan-2-yl-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate)

Ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate is a complex heterocyclic compound featuring a furan-substituted chromene scaffold. Its structural design incorporates multiple functional groups, including ethoxycarbonyl and methoxy moieties, which contribute to its potential reactivity and versatility in synthetic applications. The presence of the chromene core suggests possible utility in pharmaceutical or materials research, particularly in the development of bioactive molecules or fluorescent dyes. The compound's well-defined ester groups enhance its solubility in organic solvents, facilitating further derivatization. Its stability under standard conditions makes it suitable for storage and handling in laboratory settings. This compound may serve as a valuable intermediate in the synthesis of more complex heterocyclic systems.
ethyl 3-5-(ethoxycarbonyl)furan-2-yl-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate structure
299951-47-6 structure
商品名:ethyl 3-5-(ethoxycarbonyl)furan-2-yl-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate
CAS番号:299951-47-6
MF:C23H24O8
メガワット:428.431867599487
CID:6187616
PubChem ID:984086

ethyl 3-5-(ethoxycarbonyl)furan-2-yl-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 3-5-(ethoxycarbonyl)furan-2-yl-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate
    • 299951-47-6
    • SR-01000417067-1
    • Oprea1_301279
    • AKOS024326471
    • HMS592I01
    • SR-01000417067
    • CCG-15931
    • ChemDiv1_001937
    • ethyl 3-(5-ethoxycarbonylfuran-2-yl)-7-methoxy-4-oxo-6-propylchromene-2-carboxylate
    • UNM000000525201
    • F0196-0730
    • Z56759962
    • ETHYL 3-[5-(ETHOXYCARBONYL)-2-FURYL]-7-METHOXY-4-OXO-6-PROPYL-4H-CHROMENE-2-CARBOXYLATE
    • ethyl 3-(5-(ethoxycarbonyl)furan-2-yl)-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate
    • ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate
    • インチ: 1S/C23H24O8/c1-5-8-13-11-14-18(12-17(13)27-4)31-21(23(26)29-7-3)19(20(14)24)15-9-10-16(30-15)22(25)28-6-2/h9-12H,5-8H2,1-4H3
    • InChIKey: KBLFCQWYJZCGAP-UHFFFAOYSA-N
    • ほほえんだ: O1C(C(=O)OCC)=C(C2=CC=C(C(=O)OCC)O2)C(C2C=C(C(=CC1=2)OC)CCC)=O

計算された属性

  • せいみつぶんしりょう: 428.14711772g/mol
  • どういたいしつりょう: 428.14711772g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 31
  • 回転可能化学結合数: 10
  • 複雑さ: 714
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.6
  • トポロジー分子極性表面積: 101Ų

ethyl 3-5-(ethoxycarbonyl)furan-2-yl-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0196-0730-5mg
ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate
299951-47-6 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F0196-0730-5μmol
ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate
299951-47-6 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F0196-0730-20μmol
ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate
299951-47-6 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F0196-0730-10mg
ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate
299951-47-6 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F0196-0730-20mg
ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate
299951-47-6 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F0196-0730-25mg
ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate
299951-47-6 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F0196-0730-10μmol
ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate
299951-47-6 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F0196-0730-1mg
ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate
299951-47-6 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F0196-0730-2mg
ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate
299951-47-6 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F0196-0730-15mg
ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate
299951-47-6 90%+
15mg
$89.0 2023-07-28

ethyl 3-5-(ethoxycarbonyl)furan-2-yl-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate 関連文献

ethyl 3-5-(ethoxycarbonyl)furan-2-yl-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylateに関する追加情報

Chemical Profile of Ethyl 3-5-(ethoxycarbonyl)furan-2-yl-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate (CAS No. 299951-47-6)

Ethyl 3-5-(ethoxycarbonyl)furan-2-yl-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate, identified by its CAS number 299951-47-6, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the chromene class, which is well-documented for its diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its fused heterocyclic system and functional groups, make it a promising candidate for further investigation in drug discovery and medicinal chemistry.

The chromene core of Ethyl 3-5-(ethoxycarbonyl)furan-2-yl-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate contributes to its unique chemical properties and biological interactions. Chromenes are known for their ability to exhibit antioxidant, anti-inflammatory, and antimicrobial activities. The presence of an ethoxycarbonyl group at the 3-position and 5-position of the furan ring, along with a methoxy group at the 7-position, further enhances its potential as a pharmacophore. These functional groups not only influence the electronic distribution of the molecule but also play a crucial role in its binding affinity to biological targets.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. The synthesis and characterization of Ethyl 3-5-(ethoxycarbonyl)furan-2-yl-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate have been part of several cutting-edge studies aimed at identifying new drug candidates. The compound's structural complexity allows for modifications that can fine-tune its biological activity, making it a versatile scaffold for medicinal chemists.

One of the most intriguing aspects of this compound is its potential application in treating neurological disorders. Preliminary studies have suggested that chromene derivatives can interact with specific enzymes and receptors involved in neurodegenerative diseases. The ethoxycarbonyl and methoxy groups in Ethyl 3-5-(ethoxycarbonyl)furan-2-yl-7-methoxy-4-oxyo6-propyl4H-chromene2-carboxylate are particularly interesting as they can modulate the compound's ability to cross the blood-brain barrier, a critical factor for effective treatment of central nervous system disorders.

The synthesis of Ethyl 3-5-(ethoxycarbonylfuran-2yl-7methoxy-4oxo-6propy-

The synthesis of Ethyl 3-5-(ethoxycarbonylfuran->2y>l>7>methoxy>4> oxo>6>propy>lH-chromene->2-carboxy>late, CAS No., involves multi-step organic transformations that highlight the synthetic versatility of heterocyclic chemistry. The introduction of the ethoxycarbonyl group at the 3-position and 5-position of the furan ring, along with the methoxy group at the 7-position, requires precise control over reaction conditions to ensure high yield and purity. Recent advancements in catalytic methods have enabled more efficient synthetic routes, reducing the need for harsh reagents and minimizing byproduct formation.

The propyl group at the 6-position adds another layer of complexity to the molecule, influencing its solubility and metabolic stability. These structural features are critical for determining how the compound behaves in biological systems. For instance, the presence of polar functional groups like ethoxycarbonyl and methoxy enhances water solubility, which is essential for oral bioavailability. On the other hand, non-polar regions such as the propyl chain contribute to membrane permeability, affecting how quickly the compound reaches its target site of action.

In vitro studies have begun to unravel the pharmacological profile of Ethyl 35(ethoxycarboxyy)
furan
2\n y l\n -\n stro ng="">7\n me th ox y\n -\n stro ng="">4\n ox o\n -\n stro ng="">6\n pro p y l\n -\n stro ng="">4 H \n chrom ene\n -\n stro ng="">2\n car box y l ate
, CAS No.<\n br ng>299951\n -\n stro ng="">47\n -\n stro ng="">6). Initial data suggest that it exhibits moderate activity against certain cancer cell lines, likely due to its ability to inhibit key enzymes involved in cell proliferation. Additionally, preliminary toxicity assays indicate that it is relatively safe at therapeutic concentrations, although further studies are needed to fully assess its safety profile.

The growing interest in natural product-inspired scaffolds has also influenced research on compounds like Ethyl < stron g >3-\n -\n 5-\n (et h ox ycar box y l)fu ran-\n -\n 2-\ n y l-\ n -7-\ n me th oxy-\ n -4-\ n ox o-\ n -6-\ n pro p y l-\ n -4H-\ n chrom ene-\ n -2-\ n car box y l ate (CAS No.\n 299951\n -\n 47\n -\n 6). By incorporating elements from known bioactive molecules found in plants and microorganisms, researchers aim to develop compounds that are both effective and well-tolerated by patients. The structural diversity offered by chromenes makes them an ideal platform for such explorations.

The development of new analytical techniques has also played a crucial role in studying Ethyl < stron g >3-\n -\n 5-\n (et h ox ycar box y l)fu ran-\ \ \ \ \ \ \ \ \ \ \ \ \ \ \ \ \ , CAS No.\n >299951\n >47\n >6.\n > High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have enabled detailed structural elucidation, while high-performance liquid chromatography (HPLC) coupled with UV detection allows for precise quantification in biological samples. These advancements have facilitated faster characterization and purification processes, accelerating research timelines.

In conclusion, Ethyl < stron g >3-\n >5-(et h ox ycar box y l)fu ran-\ > > > > > > > > > > stro br ng>, CAS No.\n >>299951\n >>47\n >>6,\ns uffers a unique combination of structural complexity and potential biological activity. Its synthesis represents a significant achievement in organic chemistry, while preliminary studies highlight its promise as a therapeutic agent. As research continues to uncover new applications for chromene derivatives,\ns uch compounds are poised to play an increasingly important role in drug discovery and development.

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